molecular formula C11H14ClNO B2496479 6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197055-37-9

6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Cat. No.: B2496479
CAS No.: 2197055-37-9
M. Wt: 211.69
InChI Key: XIWOHPYVCVAAFT-UHFFFAOYSA-N
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Description

6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by a spirocyclic structure, which is a unique feature that contributes to its chemical and biological properties.

Preparation Methods

The synthesis of 6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure, which can then be further modified to obtain the desired spirocyclic compound.

Chemical Reactions Analysis

6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride can be compared with other indole derivatives such as:

The uniqueness of 6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride lies in its spirocyclic structure and the presence of the methoxy group, which can enhance its reactivity and potential biological activities.

Properties

IUPAC Name

6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11;/h2-3,6,12H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWOHPYVCVAAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CC3)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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